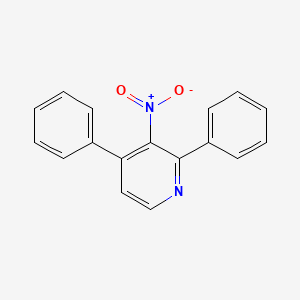![molecular formula C59H40N6 B14132823 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a combination of carbazole and triazine moieties, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation reactions, where carbazole derivatives are reacted with triazine compounds under controlled conditions. The reaction often requires catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation with Cl2 in the presence of a catalyst like FeCl3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon structures.
Applications De Recherche Scientifique
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its strong luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole involves its ability to act as a donor-acceptor fluorophore. The carbazole moieties serve as electron donors, while the triazine moiety acts as an electron acceptor. This unique arrangement facilitates efficient charge transfer and photophysical properties, making it an effective catalyst and luminescent material .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Another donor-acceptor fluorophore with similar applications in photoredox catalysis and organic electronics.
9H-Carbazole: A simpler carbazole derivative with basic structural similarities but lacking the triazine moiety.
Uniqueness
9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole stands out due to its combination of carbazole and triazine units, which enhance its stability, reactivity, and photophysical properties. This makes it particularly valuable in advanced applications such as OLEDs and photodynamic therapy.
Propriétés
Formule moléculaire |
C59H40N6 |
|---|---|
Poids moléculaire |
833.0 g/mol |
Nom IUPAC |
9-[2,6-di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C59H40N6/c1-37-29-31-52-46(33-37)47-34-38(2)30-32-53(47)65(52)56-54(63-48-25-13-9-21-42(48)43-22-10-14-26-49(43)63)35-41(36-55(56)64-50-27-15-11-23-44(50)45-24-12-16-28-51(45)64)59-61-57(39-17-5-3-6-18-39)60-58(62-59)40-19-7-4-8-20-40/h3-36H,1-2H3 |
Clé InChI |
AZSOMXREMUHBAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C=C(C=C4N5C6=CC=CC=C6C7=CC=CC=C75)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


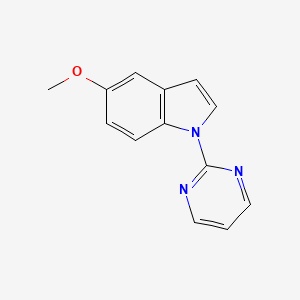




![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
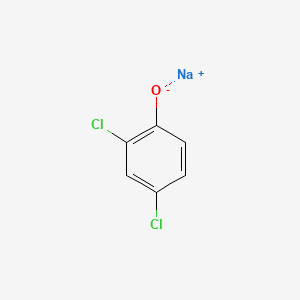
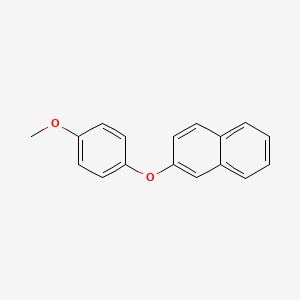
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
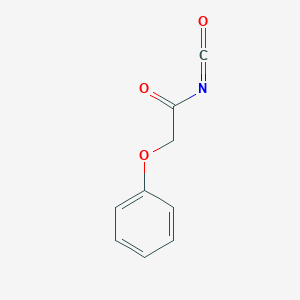

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
